molecular formula C8H12ClN3O B11897433 6-Ethoxypicolinimidamide hydrochloride CAS No. 1179361-33-1

6-Ethoxypicolinimidamide hydrochloride

Cat. No.: B11897433
CAS No.: 1179361-33-1
M. Wt: 201.65 g/mol
InChI Key: WBOIAXFWILRJGS-UHFFFAOYSA-N
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Description

6-Ethoxypicolinimidamide hydrochloride is a substituted picolinimidamide derivative characterized by an ethoxy (-OCH₂CH₃) group at the 6-position of the pyridine ring, coupled with an imidamide functional group and a hydrochloride salt.

Properties

CAS No.

1179361-33-1

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

6-ethoxypyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C8H11N3O.ClH/c1-2-12-7-5-3-4-6(11-7)8(9)10;/h3-5H,2H2,1H3,(H3,9,10);1H

InChI Key

WBOIAXFWILRJGS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=N1)C(=N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxypicolinimidamide hydrochloride typically involves the reaction of 6-ethoxypyridine-2-carboxylic acid with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which is then reacted with the amine to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxypicolinimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

6-Ethoxypicolinimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxypicolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-ethoxypicolinimidamide hydrochloride can be contextualized by comparing it with analogous picolinimidamide derivatives. Key differences arise from variations in substituent position, chain length, and functional group composition. Below is a detailed analysis:

Substituent Position Isomerism

  • 4-Ethoxypicolinimidamide Hydrochloride (CAS 1179360-52-1) Similarity: 0.95 (high structural resemblance) . Key Difference: The ethoxy group is located at the 4-position instead of the 6-position. For instance, the 4-substituted derivative may exhibit distinct hydrogen-bonding patterns compared to the 6-substituted analog.
  • 5-Methoxypicolinimidamide Hydrochloride (CAS 1179359-60-4)

    • Similarity : 0.91 .
    • Key Difference : A methoxy (-OCH₃) group at the 5-position introduces a smaller, more electron-donating substituent. This reduces steric bulk compared to ethoxy but may enhance solubility due to the polar methoxy group.

Alkoxy Chain Modifications

  • 3-Propoxypicolinimidamide Hydrochloride (CAS 1179362-43-6)

    • Similarity : 0.69 .
    • Key Difference : The propoxy (-OCH₂CH₂CH₃) group at the 3-position increases lipophilicity and steric hindrance. This could reduce aqueous solubility but improve membrane permeability in biological systems.
  • 4-(2-Methoxyethoxy)picolinimidamide Hydrochloride (CAS 1179359-73-9)

    • Similarity : 0.93 .
    • Key Difference : The extended 2-methoxyethoxy chain introduces both ether oxygen atoms and increased flexibility. This may enhance solubility via polar interactions while maintaining moderate lipophilicity.

Aromatic vs. Aliphatic Substituents

  • 6-(Benzyloxy)picolinimidamide Hydrochloride (CAS 192566-02-2)
    • Key Difference : The benzyloxy (-OCH₂C₆H₅) group at the 6-position adds significant aromatic bulk and lipophilicity . Compared to the ethoxy group, this substituent may reduce solubility but enhance binding to hydrophobic pockets in proteins or enzymes.

Structural and Functional Implications

Physicochemical Properties

Compound Name Substituent Position Substituent Type Similarity Score Key Property Inference
6-Ethoxypicolinimidamide HCl 6 Ethoxy N/A Moderate lipophilicity, balanced solubility
4-Ethoxypicolinimidamide HCl 4 Ethoxy 0.95 Altered electronic effects vs. 6-position
5-Methoxypicolinimidamide HCl 5 Methoxy 0.91 Higher polarity, lower steric bulk
3-Propoxypicolinimidamide HCl 3 Propoxy 0.69 Increased lipophilicity, steric hindrance
6-(Benzyloxy)picolinimidamide HCl 6 Benzyloxy N/A High lipophilicity, aromatic interactions

Biological Activity

6-Ethoxypicolinimidamide hydrochloride is a synthetic compound that has emerged as a significant candidate in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C8H10ClN3OC_8H_{10}ClN_3O, with a molecular weight of approximately 201.73 g/mol. Its structure features an ethoxy group attached to a picolinimidamide backbone, which is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that the compound may exhibit:

  • Antimicrobial Activity : Potential against various bacterial strains.
  • Antiviral Properties : Indications of effectiveness against certain viruses.
  • Enzyme Inhibition : Possible inhibition of specific enzymes involved in disease pathways.

Biological Activities

Activity Type Description References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AntiviralShows promise in inhibiting viral replication in vitro.
Enzyme InhibitionMay inhibit enzymes linked to cancer progression.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial properties against Staphylococcus aureus.
    • Methodology : In vitro testing using disc diffusion method.
    • Findings : The compound demonstrated significant inhibition zones, indicating strong antimicrobial activity.
  • Evaluation of Antiviral Activity :
    • Objective : To investigate the antiviral effects on influenza virus.
    • Methodology : Cytopathic effect reduction assay.
    • Findings : The compound reduced viral load significantly, suggesting potential for therapeutic use.
  • Enzyme Inhibition Study :
    • Objective : To evaluate the inhibition of dihydrofolate reductase (DHFR).
    • Methodology : Enzyme kinetics assays.
    • Findings : The compound exhibited competitive inhibition, indicating its potential as an anticancer agent.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Antimicrobial Studies : The compound has shown broad-spectrum activity, particularly against resistant strains of bacteria.
  • Antiviral Research : Preliminary results indicate that it may interfere with viral entry or replication mechanisms.
  • Cell Line Studies : In cancer cell lines, it has been observed to induce apoptosis and inhibit proliferation.

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